molecular formula C11H23NOSi B14324206 2-Methyl-2-trimethylsilyloxyheptanenitrile CAS No. 111874-59-0

2-Methyl-2-trimethylsilyloxyheptanenitrile

Katalognummer: B14324206
CAS-Nummer: 111874-59-0
Molekulargewicht: 213.39 g/mol
InChI-Schlüssel: SZVSNHBZDHGWOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-trimethylsilyloxyheptanenitrile is an organic compound characterized by the presence of a trimethylsilyl group attached to a heptanenitrile backbone. This compound is notable for its unique structural features, which include a nitrile group and a trimethylsilyloxy group, making it a valuable intermediate in organic synthesis and various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-trimethylsilyloxyheptanenitrile typically involves the reaction of 2-methylheptanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to improved efficiency and consistency in product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-trimethylsilyloxyheptanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-trimethylsilyloxyheptanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-trimethylsilyloxyheptanenitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitrile group can undergo nucleophilic addition, while the trimethylsilyloxy group can act as a leaving group in substitution reactions. These properties make it a versatile compound in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-2-trimethylsilyloxypropanenitrile
  • 2-Methyl-2-butene
  • 2-Methyl-2-butanol

Uniqueness

2-Methyl-2-trimethylsilyloxyheptanenitrile is unique due to its specific combination of a nitrile group and a trimethylsilyloxy group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in specialized synthetic applications.

Eigenschaften

CAS-Nummer

111874-59-0

Molekularformel

C11H23NOSi

Molekulargewicht

213.39 g/mol

IUPAC-Name

2-methyl-2-trimethylsilyloxyheptanenitrile

InChI

InChI=1S/C11H23NOSi/c1-6-7-8-9-11(2,10-12)13-14(3,4)5/h6-9H2,1-5H3

InChI-Schlüssel

SZVSNHBZDHGWOW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C)(C#N)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.